molecular formula C10H15ClN2O2 B2985035 3-(4-Amino-3-methylphenoxy)propanamide hydrochloride CAS No. 1258650-76-8

3-(4-Amino-3-methylphenoxy)propanamide hydrochloride

Cat. No.: B2985035
CAS No.: 1258650-76-8
M. Wt: 230.69
InChI Key: NDNFLKNBQQKUKW-UHFFFAOYSA-N
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Description

3-(4-Amino-3-methylphenoxy)propanamide hydrochloride is a chemical compound with the molecular formula C10H15ClN2O2 and a molecular weight of 230.69 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Amino-3-methylphenoxy)propanamide hydrochloride typically involves the reaction of 4-amino-3-methylphenol with 3-chloropropionyl chloride under controlled conditions. The reaction proceeds through nucleophilic substitution, where the amino group of 4-amino-3-methylphenol attacks the carbonyl carbon of 3-chloropropionyl chloride, forming the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is typically purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

3-(4-Amino-3-methylphenoxy)propanamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-Amino-3-methylphenoxy)propanamide hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Amino-3-methylphenoxy)propanamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Amino-3-methylphenoxy)propanamide hydrochloride is unique due to its specific substitution pattern on the phenoxy ring, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective .

Properties

IUPAC Name

3-(4-amino-3-methylphenoxy)propanamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2.ClH/c1-7-6-8(2-3-9(7)11)14-5-4-10(12)13;/h2-3,6H,4-5,11H2,1H3,(H2,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDNFLKNBQQKUKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCCC(=O)N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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